molecular formula C20H26N2O4S B7708031 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B7708031
M. Wt: 390.5 g/mol
InChI Key: BXWPBKWQHJGLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide, also known as BMS-986001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have high affinity and specificity for the androgen receptor.

Mechanism of Action

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide works by selectively binding to the androgen receptor in skeletal muscle and bone tissue, leading to increased protein synthesis and bone mineral density. It has been shown to have minimal effects on other androgen-sensitive tissues, such as the prostate gland, which makes it a safer alternative to traditional androgen therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase lean body mass, muscle strength, and bone mineral density in both men and women. It has also been shown to improve physical function and reduce the risk of falls in elderly individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide is its high selectivity for the androgen receptor, which makes it a safer alternative to traditional androgen therapies. However, its long-term safety and efficacy have not yet been fully established, and further studies are needed to determine its potential side effects and limitations.

Future Directions

There are several potential future directions for research on 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide. These include studying its potential therapeutic applications in conditions such as sarcopenia, cachexia, and other muscle wasting disorders. Additionally, further studies are needed to determine its long-term safety and efficacy, as well as its potential use in combination with other therapies. Overall, this compound has shown promising results in early studies and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide involves a multi-step process that includes the reaction of 4-aminophenol with butan-2-ylsulfonyl chloride to form 4-(butan-2-ylsulfonamido)phenol. This compound is then reacted with 2-bromo-4-(methylthio)acetophenone to form the final product, this compound.

Scientific Research Applications

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have anabolic effects on skeletal muscle and bone tissue, which makes it a potential treatment for conditions such as osteoporosis and muscle wasting.

Properties

IUPAC Name

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-16(4)22-27(24,25)19-8-6-18(7-9-19)26-13-20(23)21-17-11-14(2)10-15(3)12-17/h6-12,16,22H,5,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWPBKWQHJGLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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